3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
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Overview
Description
3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a thiazine and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole typically involves the intramolecular cyclization of benzimidazole-thione derivatives. One common method includes the alkylation, benzylation, or bromoalkylation of benzimidazole-thione, followed by intramolecular cyclization to form the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to interfere with the synthesis of bacterial cell walls or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure that serves as a precursor for more complex derivatives.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.
Thiazino[3,2-a]benzimidazole: A closely related compound with similar structural features.
Uniqueness
3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-2,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEIUWCFINHFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2SC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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